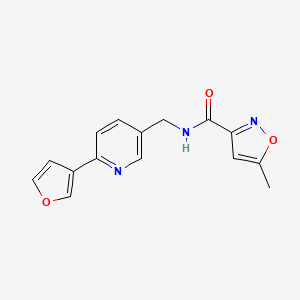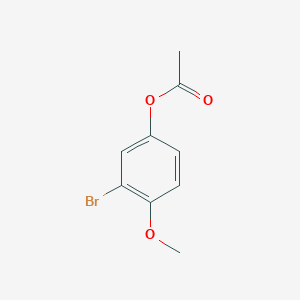
N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)butanamide, also known as TLN-4601, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用机制
N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)butanamide exerts its therapeutic effects through multiple mechanisms of action. In cancer cells, N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)butanamide inhibits the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition leads to a decrease in tumor growth and an increase in apoptosis. In neurodegenerative diseases, N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)butanamide has been shown to inhibit the aggregation of beta-amyloid and alpha-synuclein proteins, which are implicated in the pathogenesis of Alzheimer's and Parkinson's disease.
Biochemical and Physiological Effects:
N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)butanamide has been shown to have both biochemical and physiological effects in various cell types and animal models. In cancer cells, N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)butanamide decreases the activity of carbonic anhydrase IX, leading to a decrease in tumor growth. In neurodegenerative diseases, N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)butanamide inhibits the aggregation of beta-amyloid and alpha-synuclein proteins, leading to improved cognitive function and neuroprotection.
实验室实验的优点和局限性
One advantage of N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)butanamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. However, one limitation is that N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)butanamide has not yet been studied extensively in human clinical trials, so its safety and efficacy in humans are not yet fully understood.
未来方向
There are several future directions for N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)butanamide research. One direction is to further study its potential therapeutic applications in cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its safety and efficacy in human clinical trials. Additionally, further research is needed to fully understand its mechanisms of action and potential side effects.
合成方法
The synthesis of N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)butanamide involves the reaction of 4-(4-methylphenyl)butanoyl chloride with sodium dithiocarbonate in the presence of triethylamine. The resulting compound is then treated with hydrazine hydrate to yield N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)butanamide. This synthesis method has been optimized for high yield and purity.
科学研究应用
N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)butanamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)butanamide has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. In Alzheimer's and Parkinson's disease research, N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)butanamide has been shown to have neuroprotective effects and improve cognitive function.
属性
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-12-5-7-13(8-6-12)3-2-4-15(17)16-14-9-10-20(18,19)11-14/h5-8,14H,2-4,9-11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNNBIJDHDMUPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCCC(=O)NC2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxothiolan-3-yl)-4-(4-methylphenyl)butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2821307.png)
![6-fluoro-N-[(2S)-3-hydroxy-1-(4-methylazepan-1-yl)-1-oxopropan-2-yl]pyridine-2-carboxamide](/img/structure/B2821312.png)
![2-[2-(3-Chlorophenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2821313.png)

![1-{3-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]phenyl}-1H-pyrazole](/img/structure/B2821317.png)
![N-(2,6-dimethylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2821318.png)
![Ethyl 4-(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate](/img/structure/B2821320.png)
![Methyl 5-oxospiro[2.3]hexane-1-carboxylate](/img/structure/B2821322.png)





![4-{2-[4-(3-Iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine](/img/structure/B2821328.png)